An In-Depth Technical Guide to 3-amino-2-butoxy-5-methylpyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 3-amino-2-butoxy-5-methylpyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-amino-2-butoxy-5-methylpyridine, a substituted aminopyridine with potential applications in medicinal chemistry and drug development. The document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it explores potential biological activities based on structurally related molecules and outlines detailed protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery, providing a solid foundation for further investigation and application of this promising molecule.
Introduction: The Significance of Substituted Aminopyridines in Medicinal Chemistry
Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyridine ring, a bioisostere of the benzene ring, offers unique electronic properties and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The introduction of an amino group and other substituents onto the pyridine scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.
The 2-alkoxy-3-aminopyridine scaffold, in particular, has emerged as a privileged structure in the design of various therapeutic agents. This structural motif is present in a number of biologically active compounds, including potent enzyme inhibitors. Research has shown that derivatives of 2-alkoxypyridines exhibit a range of biological activities, making them attractive candidates for drug discovery programs.[3] This guide focuses on a specific, yet under-explored, member of this family: 3-amino-2-butoxy-5-methylpyridine.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-amino-2-butoxy-5-methylpyridine is characterized by a pyridine ring substituted with an amino group at the 3-position, a butoxy group at the 2-position, and a methyl group at the 5-position.
Figure 1: Chemical Structure of 3-amino-2-butoxy-5-methylpyridine.
A summary of the predicted and known physicochemical properties of the parent compound and related structures is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O | N/A |
| Molecular Weight | 180.25 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | 40-44 °C | Sigma-Aldrich SDS for 3-Amino-2-butoxy-5-methylpyridine |
| Boiling Point | 208-209 °C | Sigma-Aldrich SDS for 3-Amino-2-butoxy-5-methylpyridine |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge of organic compounds |
Proposed Synthetic Pathway
A scientifically sound and efficient synthesis of 3-amino-2-butoxy-5-methylpyridine can be envisioned through a two-step process starting from the commercially available 2-chloro-5-methyl-3-nitropyridine. This pathway involves a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of the nitro group.
Figure 2: Proposed two-step synthesis of 3-amino-2-butoxy-5-methylpyridine.
Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)
The first step involves the displacement of the chloro group at the 2-position of 2-chloro-5-methyl-3-nitropyridine with a butoxy group. The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.[4][5][6] This makes the chlorine atom at the 2-position a good leaving group for an SNAᵣ reaction.
Reaction: 2-Chloro-5-methyl-3-nitropyridine + Sodium Butoxide → 2-Butoxy-5-methyl-3-nitropyridine + Sodium Chloride
Causality behind Experimental Choices:
-
Nucleophile: Sodium butoxide is a strong nucleophile that readily attacks the electron-deficient carbon at the 2-position of the pyridine ring.
-
Solvent: n-Butanol is a suitable solvent as it can dissolve both the starting material and the sodium butoxide. It also serves as the source of the butoxy group if sodium metal is used to generate the alkoxide in situ. Its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary for SNAᵣ reactions.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in 2-butoxy-5-methyl-3-nitropyridine to an amino group. Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds.[7][8][9][10]
Reaction: 2-Butoxy-5-methyl-3-nitropyridine + H₂ (in the presence of a catalyst) → 3-Amino-2-butoxy-5-methylpyridine
Causality behind Experimental Choices:
-
Reducing Agent: Hydrogen gas (H₂) is a clean and effective reducing agent.
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups.[9] It provides a surface for the reaction to occur and lowers the activation energy.
-
Solvent: Ethanol is a common solvent for catalytic hydrogenation as it is relatively inert under these conditions and can dissolve the substrate.
-
Temperature: The reaction is typically carried out at room temperature, making it a mild and convenient procedure.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for similar transformations.
Protocol 1: Synthesis of 2-Butoxy-5-methyl-3-nitropyridine
Materials:
-
2-Chloro-5-methyl-3-nitropyridine
-
Sodium butoxide (or sodium metal and anhydrous n-butanol)
-
Anhydrous n-butanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of sodium butoxide (1.2 equivalents) in anhydrous n-butanol, add 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-butoxy-5-methyl-3-nitropyridine.
Protocol 2: Synthesis of 3-Amino-2-butoxy-5-methylpyridine
Materials:
-
2-Butoxy-5-methyl-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (Celite or a similar filter aid)
Procedure:
-
Dissolve 2-butoxy-5-methyl-3-nitropyridine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 3-amino-2-butoxy-5-methylpyridine. The crude product can be further purified by recrystallization or column chromatography if necessary.
Potential Biological Applications in Drug Discovery
While there is limited specific data on the biological activity of 3-amino-2-butoxy-5-methylpyridine, the broader class of 2-alkoxy-3-aminopyridine derivatives has shown significant promise in medicinal chemistry.
Potential as Anaplastic Lymphoma Kinase (ALK) Inhibitors
Recent studies have highlighted the potential of N²-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminopyrimidine derivatives as potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[3] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer. The 2-alkoxy-3-aminopyridine core can serve as a key pharmacophore, interacting with the ATP-binding site of the ALK enzyme. The butoxy group in 3-amino-2-butoxy-5-methylpyridine could potentially occupy a hydrophobic pocket within the kinase domain, while the amino group can form crucial hydrogen bonds. The methyl group at the 5-position can further influence the compound's binding affinity and selectivity.
Figure 3: Proposed binding mode of 3-amino-2-butoxy-5-methylpyridine in the ALK kinase domain.
Further investigation through in vitro kinase assays and cellular proliferation assays against ALK-dependent cancer cell lines would be necessary to validate this hypothesis.
Spectroscopic Characterization
The structural elucidation of the synthesized 3-amino-2-butoxy-5-methylpyridine would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the butoxy group (triplet for the terminal methyl, multiplets for the methylene groups), the methyl group on the pyridine ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the butoxy and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 3-amino-2-butoxy-5-methylpyridine. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as N-H stretching vibrations for the amino group, C-H stretching for the aromatic and aliphatic parts, and C-O stretching for the ether linkage.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 3-amino-2-butoxy-5-methylpyridine from Sigma-Aldrich, the following safety precautions should be observed:
-
Hazards: The compound is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion and Future Directions
3-amino-2-butoxy-5-methylpyridine represents a promising, yet underexplored, molecule within the medicinally relevant class of 2-alkoxy-3-aminopyridines. The proposed synthetic route offers a straightforward and efficient method for its preparation, enabling further investigation into its chemical and biological properties. The structural similarity to known ALK inhibitors suggests a clear direction for future research, focusing on its potential as an anticancer agent. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound, potentially unlocking new avenues in drug discovery.
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